

Synthesis and characterization of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

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An In-depth Technical Guide to the Synthesis and Characterization of **2-(4-Bromophenyl)-4-chloro-6-methylquinazoline**

Abstract

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged structures in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive, technically detailed framework for the synthesis and structural elucidation of a specific derivative, **2-(4-Bromophenyl)-4-chloro-6-methylquinazoline**. We present a robust two-step synthetic pathway, beginning with the condensation of 2-amino-5-methylbenzoic acid and 4-bromobenzoyl chloride to form the quinazolinone intermediate, followed by chlorination to yield the target compound. This document offers an in-depth explanation of the experimental rationale, detailed step-by-step protocols, and a complete guide to the analytical techniques required for unambiguous structural confirmation, including NMR, MS, and IR spectroscopy. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

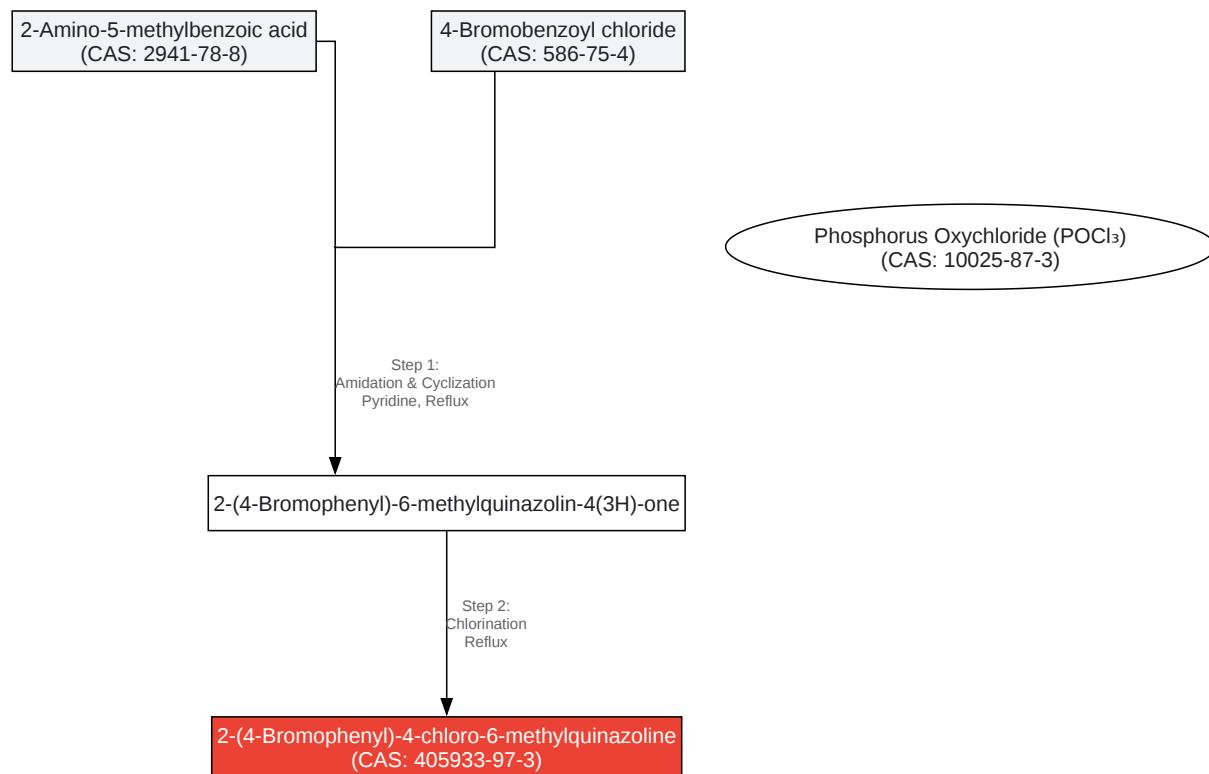
Synthesis Pathway and Strategy

The synthesis of **2-(4-Bromophenyl)-4-chloro-6-methylquinazoline** is efficiently achieved through a two-step process. This strategy is predicated on the initial formation of a stable

quinazolin-4(3H)-one intermediate, which is subsequently converted to the final 4-chloro derivative. This common and effective approach in quinazoline chemistry allows for modularity and high yields.[3][4]

Overall Synthetic Scheme

The selected pathway involves the formation of an amide bond followed by intramolecular cyclization to build the quinazolinone ring, and a final chlorination step.



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Caption: Overall two-step synthesis of the target compound.

Rationale for Synthetic Approach

The chosen synthetic route is advantageous for several reasons:

- **Convergent Strategy:** It builds the complex heterocyclic core from readily available starting materials, 2-amino-5-methylbenzoic acid and 4-bromobenzoyl chloride.[5][6]
- **Robust Intermediate:** The 2-(4-bromophenyl)-6-methylquinazolin-4(3H)-one intermediate is typically a stable, crystalline solid that can be easily purified by recrystallization, ensuring high-purity material for the subsequent step.
- **Efficient Chlorination:** The use of phosphorus oxychloride (POCl_3) is a standard and highly effective method for converting the 4-oxo group of a quinazolinone into the 4-chloro group, which is a key functional handle for further derivatization in drug discovery programs.[7][8]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one

This step involves the acylation of 2-amino-5-methylbenzoic acid with 4-bromobenzoyl chloride, followed by an in-situ cyclization promoted by heat.

- **Reagents and Materials:**
 - 2-Amino-5-methylbenzoic acid (1.0 eq)
 - 4-Bromobenzoyl chloride (1.1 eq)

- Anhydrous Pyridine (solvent)
- Ethanol (for recrystallization)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
- Procedure:
 - To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methylbenzoic acid.
 - Add anhydrous pyridine to dissolve the starting material (approx. 10 mL per gram of amino acid).
 - Slowly add 4-bromobenzoyl chloride to the stirred solution at room temperature. The addition may be exothermic.
 - After the addition is complete, heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
 - A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.
 - Dry the crude product. Purify by recrystallization from hot ethanol to yield the intermediate as a white or off-white solid.[\[9\]](#)

Step 2: Synthesis of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

This step converts the hydroxyl group of the quinazolinone tautomer into a chlorine atom using a standard chlorinating agent.

- Reagents and Materials:

- 2-(4-Bromophenyl)-6-methylquinazolin-4(3H)-one (1.0 eq)
- Phosphorus oxychloride (POCl_3) (5-10 eq, used as both reagent and solvent)
- N,N-Dimethylformamide (DMF) (catalytic amount, optional)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

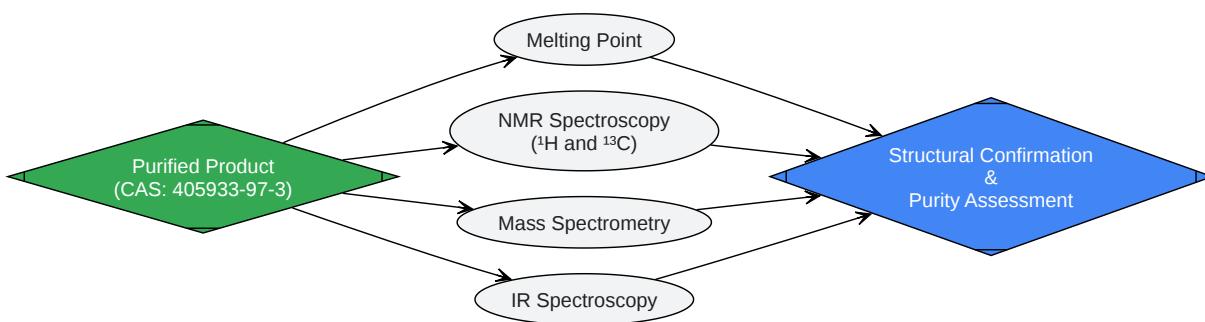
- Procedure:

- In a dry round-bottom flask, suspend the 2-(4-bromophenyl)-6-methylquinazolin-4(3H)-one intermediate in phosphorus oxychloride.
- Add a few drops of DMF (optional, as a catalyst).
- Heat the mixture to reflux (approx. 105°C) and maintain for 3-5 hours. The suspension should dissolve as the reaction progresses.
- Monitor the reaction by TLC until the starting material is fully consumed.
- Allow the mixture to cool to room temperature.
- CAUTION: Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker within a fume hood to quench the excess POCl_3 . This is a highly exothermic and hazardous step that releases HCl gas.
- Stir the resulting slurry until all the ice has melted. The product will precipitate.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution or dilute ammonium hydroxide until the pH is ~7-8.
- Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Characterization of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Unambiguous confirmation of the final product's structure and purity is achieved through a combination of physicochemical and spectroscopic methods.

Characterization Workflow



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Caption: Analytical workflow for structural elucidation.

Physicochemical and Expected Spectroscopic Data

The following tables summarize the expected data for the final product.

Table 1: Physicochemical Properties

Property	Expected Value
CAS Number	405933-97-3
Molecular Formula	C ₁₅ H ₁₀ BrClN ₂
Molecular Weight	333.61 g/mol
Appearance	Yellow Solid

| Melting Point | To be determined experimentally |

Table 2: Summary of Expected Spectroscopic Data

Technique	Characteristic Peaks / Signals
¹ H NMR (DMSO-d ₆)	δ ~8.2-8.4 ppm (d, Ar-H), δ ~7.7-7.9 ppm (m, Ar-H), δ ~2.5 ppm (s, 3H, -CH₃)
¹³ C NMR (DMSO-d ₆)	Signals in the aromatic region (δ 120-160 ppm), methyl signal (δ ~21 ppm)
Mass Spec (EI)	Isotopic pattern for 1 Br and 1 Cl atom (M, M+2, M+4 peaks). Expected m/z for [M] ⁺ ≈ 332/334/336.

| IR (KBr) | ~3050 cm⁻¹ (Ar C-H), ~1610 cm⁻¹ (C=N), ~1550 cm⁻¹ (C=C), ~830 cm⁻¹ (C-Cl), ~650 cm⁻¹ (C-Br)[1][10] |

Spectroscopic Analysis Protocols and Interpretation

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Protocol: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
 - Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinazoline ring and the bromophenyl ring, typically in the downfield region (δ 7.5-

8.5 ppm). A sharp singlet corresponding to the three protons of the methyl group should appear upfield ($\sim\delta$ 2.5 ppm). The ^{13}C NMR will confirm the presence of 15 unique carbon atoms (or fewer if symmetry exists).

- Mass Spectrometry (MS):

- Protocol: Introduce a sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
- Interpretation: The mass spectrum is crucial for confirming the molecular weight. Due to the natural isotopic abundance of bromine ($\sim 50.7\%$ ^{79}Br , $\sim 49.3\%$ ^{81}Br) and chlorine ($\sim 75.8\%$ ^{35}Cl , $\sim 24.2\%$ ^{37}Cl), the molecular ion peak will appear as a characteristic cluster of peaks at m/z values corresponding to the different isotopic combinations (M, M+2, M+4). This pattern is a definitive indicator of the presence of one bromine and one chlorine atom.

- Infrared (IR) Spectroscopy:

- Protocol: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum, typically from 4000 to 400 cm^{-1} .
- Interpretation: The IR spectrum helps identify key functional groups. The absence of a broad O-H or N-H stretch (above 3200 cm^{-1}) and the absence of a C=O stretch ($\sim 1680\text{ cm}^{-1}$) confirms the conversion of the quinazolinone intermediate. Key absorbances will include aromatic C-H stretching, C=N and C=C ring stretches, and stretches corresponding to the C-Cl and C-Br bonds in the fingerprint region.[11][12]

Conclusion

This guide outlines a reliable and well-documented methodology for the synthesis and characterization of **2-(4-Bromophenyl)-4-chloro-6-methylquinazoline**. By following the detailed protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently prepare and validate this important heterocyclic compound. The strategic approach, beginning with the formation of a stable quinazolinone intermediate, ensures high yields and purity, making it suitable for applications in medicinal chemistry research and the development

of novel therapeutic agents. The analytical workflow provides a clear path to the unambiguous structural confirmation of the target molecule.

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